tert-Butyl (2,3-dihydroxypropyl)carbamate
Overview
Description
“tert-Butyl (2,3-dihydroxypropyl)carbamate” is a protected amine . It has a linear formula of HOCH2CH(OH)CH2NHCO2C(CH3)3 . Its CAS Number is 137618-48-5 .
Molecular Structure Analysis
The molecular structure of “this compound” includes a carbamate group (NHCO2) and a tert-butyl group (C(CH3)3) attached to a 2,3-dihydroxypropyl group . The molecule has a molecular weight of 191.22 g/mol .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, carbamates in general are known to participate in a variety of chemical reactions. For instance, they can act as hydrogen bond acceptors due to the presence of a C=O dipole .Physical and Chemical Properties Analysis
“this compound” is a solid substance with a melting point of 60-63 °C (lit.) . It has a density of 1.1±0.1 g/cm3 . The molecule has 5 hydrogen bond acceptors and 3 hydrogen bond donors .Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Amino Acids and Peptides : tert-Butyl (2,3-dihydroxypropyl)carbamate is used as an intermediate in the synthesis of amino acids and peptides, contributing to the development of pharmaceuticals and biologically active compounds (Tang et al., 2014).
Chemoselective Transformations : This compound is involved in chemoselective transformations of amino protecting groups, which is crucial in peptide synthesis and modification (Sakaitani & Ohfune, 1990).
Deprotection in Organic Synthesis : It is used in the deprotection of carbamates, esters, and ethers in organic synthesis, showcasing its versatility in chemical reactions (Li et al., 2006).
Synthesis of Polymerisable Antioxidants : Research indicates its use in the synthesis of monomeric antioxidants containing hindered phenol, important in polymer chemistry (Pan, Liu, & Lau, 1998).
Biological and Pharmaceutical Applications
Production of Biologically Active Compounds : It serves as a key intermediate in the synthesis of natural products with cytotoxic activity, relevant in cancer research and drug development (Tang et al., 2014).
Use in Enantioselective Synthesis : Its involvement in the enantioselective synthesis of carbocyclic analogues of nucleotides is significant in medicinal chemistry (Ober et al., 2004).
Advanced Material Research
Catalysis and Reaction Studies : Studies have shown its application in catalysis and reaction mechanisms, such as in photoredox-catalyzed reactions, contributing to the development of advanced materials and synthetic methods (Wang et al., 2022).
Development of New Synthetic Methods : It is used in the development of new synthetic methods for producing complex organic compounds, crucial in material science and organic chemistry (Zhao et al., 2017).
Mechanism of Action
Target of Action
tert-Butyl (2,3-dihydroxypropyl)carbamate, also known as BOC-(RS)-3-AMINO-1,2-PROPANEDIOL, is a protected amine . The primary targets of this compound are typically amino groups in biochemical reactions .
Mode of Action
The compound acts as a protecting group for amines in biochemical reactions . It forms a carbamate group with the amine, protecting it from unwanted reactions during a synthetic process . This protection can be selectively removed under acidic conditions, allowing the amine to participate in subsequent reactions .
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the context of its use. As a protecting group, it is used in a wide variety of synthetic processes, including the synthesis of complex organic molecules and peptides . The downstream effects are therefore highly variable and depend on the specific synthetic pathway in which it is used.
Pharmacokinetics
Like other small organic molecules, its absorption, distribution, metabolism, and excretion (adme) properties would be expected to depend on factors such as its lipophilicity, molecular size, and the presence of functional groups that can participate in metabolic reactions .
Result of Action
The primary result of the action of this compound is the protection of amines from unwanted reactions during synthetic processes . This allows for the selective manipulation of other functional groups in a molecule, increasing the efficiency and selectivity of synthetic processes .
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature. For example, the removal of the protecting group is typically achieved under acidic conditions . Additionally, the stability of the compound can be affected by factors such as temperature, light, and the presence of certain chemicals .
Properties
IUPAC Name |
tert-butyl N-(2,3-dihydroxypropyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO4/c1-8(2,3)13-7(12)9-4-6(11)5-10/h6,10-11H,4-5H2,1-3H3,(H,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAMQHJPVUGZSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400850 | |
Record name | tert-Butyl N-(2,3-dihydroxypropyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137618-48-5 | |
Record name | tert-Butyl N-(2,3-dihydroxypropyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(2,3-dihydroxypropyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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